molecular formula C8H8N2O2S B2905578 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid CAS No. 1007875-19-5

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid

Cat. No.: B2905578
CAS No.: 1007875-19-5
M. Wt: 196.22
InChI Key: JUQYMQVGKKHMJT-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

The synthesis of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,6-dimethylimidazole with a thioamide derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its anti-tuberculosis activity, the compound targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival .

Comparison with Similar Compounds

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-3-10-6(7(11)12)5(2)9-8(10)13-4/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYMQVGKKHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-19-5
Record name 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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